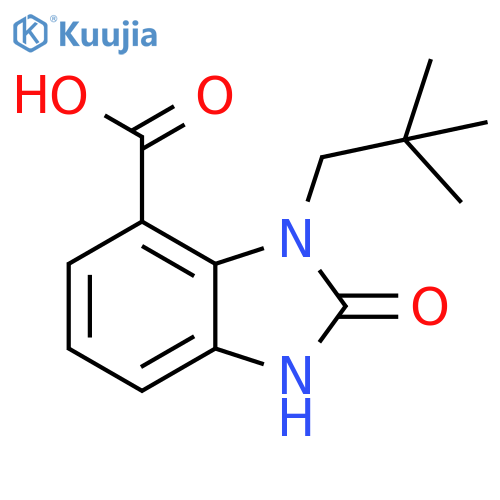Cas no 1710821-09-2 (3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid)

1710821-09-2 structure
商品名:3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
CAS番号:1710821-09-2
MF:C13H16N2O3
メガワット:248.277743339539
CID:4612363
3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole-4-carboxylic acid, 3-(2,2-dimethylpropyl)-2,3-dihydro-2-oxo-
- 3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
-
- インチ: 1S/C13H16N2O3/c1-13(2,3)7-15-10-8(11(16)17)5-4-6-9(10)14-12(15)18/h4-6H,7H2,1-3H3,(H,14,18)(H,16,17)
- InChIKey: CILPVTWSVKQFED-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC2=CC=CC(C(O)=O)=C2N1CC(C)(C)C
3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-385213-2.5g |
3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid |
1710821-09-2 | 95.0% | 2.5g |
$965.0 | 2025-02-19 | |
| Enamine | EN300-385213-0.5g |
3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid |
1710821-09-2 | 95.0% | 0.5g |
$383.0 | 2025-02-19 | |
| A2B Chem LLC | AW16567-100mg |
3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid |
1710821-09-2 | 95% | 100mg |
$214.00 | 2024-04-20 | |
| Aaron | AR01BJ5V-100mg |
3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid |
1710821-09-2 | 95% | 100mg |
$259.00 | 2025-03-30 | |
| 1PlusChem | 1P01BIXJ-500mg |
3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid |
1710821-09-2 | 95% | 500mg |
$461.00 | 2025-03-19 | |
| 1PlusChem | 1P01BIXJ-1g |
3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid |
1710821-09-2 | 95% | 1g |
$581.00 | 2025-03-19 | |
| Aaron | AR01BJ5V-10g |
3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid |
1710821-09-2 | 95% | 10g |
$2936.00 | 2023-12-15 | |
| A2B Chem LLC | AW16567-500mg |
3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid |
1710821-09-2 | 95% | 500mg |
$439.00 | 2024-04-20 | |
| Aaron | AR01BJ5V-5g |
3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid |
1710821-09-2 | 95% | 5g |
$1988.00 | 2023-12-15 | |
| Enamine | EN300-37114797-0.05g |
3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid |
1710821-09-2 | 95% | 0.05g |
$114.0 | 2024-06-05 |
3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid 関連文献
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
1710821-09-2 (3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid) 関連製品
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
